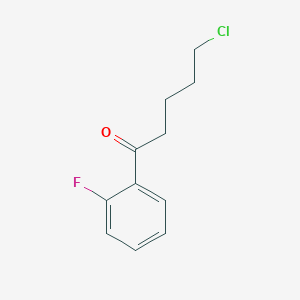

5-Chloro-1-(2-fluorophenyl)-1-oxopentane

描述

Structural Classification and Nomenclature of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane

This compound is a chemical compound that belongs to two principal classes: it is a halogenated phenyl ketone and an ω-haloalkyl ketone. Its structure consists of a pentanone backbone, where one terminal methyl group is substituted with a 2-fluorophenyl group and the other terminal methyl group is substituted with a chlorine atom.

The systematic IUPAC name for this compound is 5-chloro-1-(2-fluorophenyl)pentan-1-one. The nomenclature indicates a five-carbon chain (pentan-) with a ketone functional group (=O) at the first carbon (-1-one). This carbon is also attached to a phenyl ring that is substituted with a fluorine atom at the second position (1-(2-fluorophenyl)). At the fifth carbon of the pentan-one chain, there is a chlorine atom (5-chloro).

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 487058-75-3 |

| Molecular Formula | C₁₁H₁₂ClFO |

| Molecular Weight | 214.66 g/mol |

| IUPAC Name | 5-chloro-1-(2-fluorophenyl)pentan-1-one |

Significance of Multifunctional Compounds as Synthetic Building Blocks

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. Multifunctional building blocks are particularly valuable because they offer the potential for sequential or orthogonal chemical modifications. nih.govacs.org The presence of multiple, distinct functional groups allows chemists to selectively react one part of the molecule while leaving the others intact for later transformations. nih.gov

Historical Context and Evolution of Research in Ketone and Haloalkane Chemistry

The chemistry of ketones and haloalkanes has a rich history that dates back to the early days of organic chemistry. The understanding and systematic synthesis of haloalkanes, also known as alkyl halides, began to develop in the 19th century with the advancement of organic chemistry and the structural theory of alkanes. wikipedia.org Early methods for their preparation included the addition of halogens and hydrohalides to alkenes, and the conversion of alcohols to alkyl halides. wikipedia.org These methods proved to be so reliable that haloalkanes became readily available for industrial and laboratory use. wikipedia.org

A pivotal moment in ketone synthesis was the discovery of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts. wikipedia.orgmasterorganicchemistry.com Their work on the reaction of alkyl halides with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, led to the development of Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.comthermofisher.com Friedel-Crafts acylation, in particular, became a fundamental method for the synthesis of aromatic ketones. wikipedia.orglibretexts.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, providing a direct route to aryl ketones. wikipedia.org The discovery was accidental, stemming from an attempt to study the reaction between amyl chloride and aluminum, which unexpectedly produced new hydrocarbons. chemistryviews.org

Over the years, research has continued to refine and expand the synthetic methodologies for both ketones and haloalkanes. The development of new halogenating agents and catalytic systems has provided milder and more selective ways to introduce halogens into organic molecules. mdpi.com Similarly, advancements in ketone synthesis have led to a wide array of methods beyond the classical Friedel-Crafts reaction, enhancing the synthetic chemist's toolkit for constructing these important functional groups.

属性

IUPAC Name |

5-chloro-1-(2-fluorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c12-8-4-3-7-11(14)9-5-1-2-6-10(9)13/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNGMBINRLLSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621994 | |

| Record name | 5-Chloro-1-(2-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-75-3 | |

| Record name | 5-Chloro-1-(2-fluorophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487058-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(2-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 1 2 Fluorophenyl 1 Oxopentane and Analogous Structures

Strategies for the Construction of the Pentane-1-one Carbon Skeleton

The formation of the five-carbon chain attached to the fluorinated phenyl ring is a critical step in the synthesis. Key methods include acylation reactions with functionalized precursors and alternative ring-opening strategies.

Acylation Reactions Utilizing Halogenated Carboxylic Acid Derivatives (e.g., 5-Chlorovaleryl Chloride as a Precursor)

A primary and direct method for constructing the carbon skeleton of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane is through acylation using a pre-formed five-carbon chain that already contains the terminal chlorine atom. 5-Chlorovaleryl chloride is an ideal precursor for this purpose. This acyl chloride reacts with a suitable aromatic substrate, such as fluorobenzene (B45895), to form the desired ketone in a single step.

The synthesis of 5-chlorovaleryl chloride itself can be achieved through various routes. One modern approach avoids the use of highly toxic reagents like potassium cyanide. This method starts with 1-bromo-3-chloropropane and diethyl malonate, which react in the presence of potassium carbonate. The resulting diester undergoes hydrolysis and decarboxylation in an acidic aqueous solution to yield 5-chlorovaleric acid. Subsequent reaction with a chlorinating agent like thionyl chloride produces the target 5-chlorovaleryl chloride google.com.

Formation of Aryl Ketones via Friedel-Crafts Acylation with Fluorinated Aromatic Substrates

The Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis and is the most common method for coupling the acyl chain to the aromatic ring wikipedia.orgorganic-chemistry.org. In the synthesis of this compound, this reaction involves the electrophilic aromatic substitution of fluorobenzene with 5-chlorovaleryl chloride researchgate.net.

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃) wikipedia.orgyoutube.com. The catalyst activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of fluorobenzene youtube.com.

A key consideration in this reaction is regioselectivity. The fluorine atom on the benzene ring is an ortho-, para-directing group for electrophilic substitution. Therefore, the acylation of fluorobenzene yields a mixture of isomers: the desired ortho-product (this compound) and the para-product (5-Chloro-1-(4-fluorophenyl)-1-oxopentane). The ratio of these products can be influenced by reaction conditions, including the choice of catalyst and solvent epa.gov. Separation of the desired ortho-isomer from the para-isomer is a necessary downstream purification step.

| Reaction Step | Reactants | Catalyst | Key Transformation |

| Friedel-Crafts Acylation | Fluorobenzene, 5-Chlorovaleryl Chloride | AlCl₃ (Lewis Acid) | Formation of the C-C bond between the aromatic ring and the acyl group, creating the aryl ketone structure. |

Alternative Approaches for ω-Haloalkyl Ketone Synthesis

Beyond the classical Friedel-Crafts reaction, other methodologies have been developed for the synthesis of ω-haloalkyl ketones. These methods can offer alternative pathways that may avoid certain challenges like isomer separation.

One such approach is the oxidative carbon-carbon bond cleavage of tertiary cycloalkanols. This metal-free method uses an oxidant like tetramethylammonium hypochlorite (TMAOCl) in the presence of acetic acid to transform unstrained tertiary cycloalkanols into ω-chloroalkyl aryl ketones in moderate to excellent yields mdpi.com. For example, 1-phenylcyclopentanol can be cleaved to yield 5-chloro-1-phenylpentan-1-one.

Another strategy involves the cerium(IV)-mediated oxidative addition of halides to 1-substituted cyclobutanols. This method provides access to γ-halo-substituted ketones nih.gov. While this produces a shorter chain than required for the target molecule, the principle of ring-opening to generate a halogenated ketone is a valuable alternative strategy in the synthesis of analogous structures nih.gov. These routes are particularly useful when the required cycloalkanol precursors are readily available mdpi.com.

Chemo- and Regioselective Introduction of Halogen Substituents

The precise placement of the chlorine and fluorine atoms is crucial for the identity and properties of the final compound. This is achieved either by using pre-halogenated starting materials or through specific halogenation reactions.

Incorporation of the Terminal Chloro Group

The most straightforward and common strategy for incorporating the terminal chloro group is to use a building block that already contains this functionality. As detailed in section 2.1.1, the use of 5-chlorovaleryl chloride in a Friedel-Crafts acylation directly installs the complete, chloro-terminated pentanoyl chain onto the aromatic ring organic-chemistry.orgresearchgate.net. This approach is highly efficient as it avoids a separate, potentially low-yielding, terminal chlorination step on the ketone product.

Alternative methods could involve the synthesis of the corresponding ω-hydroxy ketone followed by chlorination, or the radical-mediated halogenation of a methyl ketone at the terminal position, though these are often less direct for this specific target molecule organic-chemistry.org.

Selective Fluorination Strategies for the Phenyl Moiety

For the synthesis of this compound, the most efficient strategy is to begin with a fluorinated aromatic substrate, namely fluorobenzene. The fluorine atom is thus incorporated from the start of the synthetic sequence, and the subsequent Friedel-Crafts acylation builds the rest of the molecule around it researchgate.netepa.gov.

Synthesis of Related Chlorinated and Fluorinated Phenyl Ketone Derivatives

The synthesis of analogues of this compound often involves modifications to the position or type of halogen on the phenyl ring. The primary synthetic route for such compounds is the Friedel-Crafts acylation, an electrophilic aromatic substitution that joins an acyl group to an aromatic ring. wikipedia.orgchemistrysteps.com

The structural diversity of haloketones can be expanded by altering the halogen substituents on the aromatic ring. This can involve changing the position of the fluorine atom (e.g., to the 3- or 4-position) or replacing it with another halogen. The synthesis of these analogues typically follows the Friedel-Crafts acylation pathway, where a substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org

For instance, the synthesis of 5-chloro-1-(4-fluorophenyl)-1-oxopentane involves the reaction of fluorobenzene with 5-chlorovaleryl chloride. Similarly, analogues with different halogens, like 5-chloro-1-(2-chlorophenyl)-1-oxopentane, can be synthesized using chlorobenzene as the starting aromatic compound. nih.gov The choice of the starting halogenated benzene directly determines the final position and type of halogen on the phenyl ketone product.

Below is a table of analogous structures and their key identifiers.

| Compound Name | Molecular Formula | CAS Number |

| This compound | C₁₁H₁₂ClFO | 487058-75-3 |

| 5-Chloro-1-(4-fluorophenyl)-1-oxopentane | C₁₁H₁₂ClFO | 17135-46-5 guidechem.com |

| 5-Chloro-1-(2-chlorophenyl)-1-oxopentane | C₁₁H₁₂Cl₂O | 487058-79-7 nih.gov |

| 1-(4-Bromophenyl)-5-chloro-1-oxopentane | C₁₁H₁₂BrClO | 54874-12-3 guidechem.com |

| 5-Chloro-1-(2-(trifluoromethyl)phenyl)-1-oxopentane | C₁₂H₁₂ClF₃O | 487058-77-5 nih.gov |

The efficiency and regioselectivity of the synthesis of phenyl ketones are significantly influenced by the nature of the substituents already present on the aromatic ring. wikipedia.orgrsc.org Substituents are broadly classified as either activating or deactivating groups, which affect the rate of electrophilic aromatic substitution. wikipedia.orglibretexts.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org This stabilization of the intermediate carbocation leads to a faster reaction rate. wikipedia.org Examples include hydroxyl (-OH), and alkyl (-CH₃) groups. Activating groups typically direct incoming electrophiles to the ortho and para positions. wou.edu

Deactivating Groups: These groups withdraw electron density from the aromatic ring, destabilizing the carbocation intermediate and slowing the reaction rate. wikipedia.orglumenlearning.com Examples include nitro (-NO₂) and carbonyl (-C=O) groups. lumenlearning.com Most deactivating groups direct incoming electrophiles to the meta position. wikipedia.org

Halogens, such as the fluorine atom in this compound, present a unique case. They are deactivating due to their electron-withdrawing inductive effect but are ortho-para directing because of their electron-donating resonance effect. libretexts.orglibretexts.org However, fluorobenzene's reactivity in electrophilic aromatic substitution is anomalously high compared to other halobenzenes, with reaction rates often being only slightly slower than benzene itself. acs.org This is because the resonance effect is more significant for fluorine than for other halogens. libretexts.org In Friedel-Crafts acylation, the presence of a halogen on the benzene ring deactivates it, generally requiring harsher reaction conditions for the acylation to proceed. libretexts.org

The electron-withdrawing nature of the carbonyl group in the final ketone product deactivates the ring, which advantageously prevents further acylation reactions. wikipedia.orgchemistrysteps.com However, if the aromatic ring of the starting material contains a strong deactivating group, such as a nitro group, the Friedel-Crafts reaction may not proceed at all. chemistrysteps.comlibretexts.org Conversely, highly electron-rich aromatic compounds can sometimes lead to undesired side reactions or fail to produce the intended product. nih.gov

Optimization of Reaction Conditions and Catalytic Systems

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired haloketone product while minimizing reaction times and waste.

The choice of solvent, reaction temperature, and the molar ratio of reagents are critical factors in the synthesis of haloketones.

Solvents: The solvent can significantly impact reaction rates and outcomes. For instance, in microwave-assisted synthesis, the polarity of the solvent determines its ability to couple with microwave energy, thereby influencing the heating rate. cem.com While many reactions are conducted in organic solvents, the use of greener solvents like water is being explored to improve the sustainability of the process. nih.gov

Temperature: Reaction temperature directly affects the rate of reaction. For example, in some amide-based Friedel-Crafts acylations, increasing the temperature from 25°C to 50°C has been shown to more than double the product yield. nih.gov In other cases, such as the synthesis of α,β-unsaturated α′-haloketones, lower temperatures (e.g., -78°C or -115°C) are necessary to stabilize intermediates and prevent side reactions like double additions. organic-chemistry.org

Reagent Stoichiometry: The molar ratio of reactants and catalysts is also a key parameter. In traditional Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is often required because it forms complexes with both the reactant and the product. organic-chemistry.org However, modern methods aim to use only catalytic amounts. wikipedia.org The stoichiometry of the halogenating agent must also be carefully controlled to avoid over-halogenation, which can lead to the formation of di- or poly-halogenated by-products and complicate the purification process. mdpi.com

The interplay of these factors is often studied systematically to find the optimal conditions for a specific transformation.

| Factor | Influence on Synthesis | Example |

| Solvent | Affects reaction rate, selectivity, and heating efficiency in microwave synthesis. cem.com | The use of hexafluoro-2-propanol as a solvent can enable Friedel-Crafts acylation at room temperature without additional reagents. organic-chemistry.org |

| Temperature | Controls reaction kinetics and stability of intermediates. | Increasing temperature from 25°C to 50°C can significantly increase yield in certain Friedel-Crafts reactions. nih.gov |

| Stoichiometry | Affects product yield and prevents side reactions like poly-acylation or poly-halogenation. | Stoichiometric amounts of AlCl₃ are often needed in classical Friedel-Crafts acylation, though catalytic methods are preferred. organic-chemistry.org |

Recent advances have focused on developing more efficient and selective catalytic systems for haloketone synthesis. These modern catalysts often allow for milder reaction conditions and improved functional group tolerance.

For example, photocatalytic methods have emerged as a powerful tool. One such method uses a copper-modified graphitic carbon nitride (Cu-C₃N₄) catalyst to synthesize α-haloketones from styrene derivatives using nickel chloride as the halogen source and air as the oxidant under visible light. nih.govchemistryviews.org This approach avoids the use of harsh elemental halogens. chemistryviews.org Other modern catalytic systems employ metals like zinc, palladium, or ruthenium, as well as organocatalysts, to achieve specific transformations. nih.govnih.govresearchgate.net For instance, zinc oxide (ZnO) has been used as a recyclable, heterogeneous catalyst for Friedel-Crafts acylation. organic-chemistry.org

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign methods for synthesizing haloketones. nih.gov The goal is to reduce the use of hazardous materials, minimize waste, and improve energy efficiency. rsc.orgunibo.it

Key strategies in developing greener protocols include:

Use of Safer Reagents: Replacing toxic and corrosive elemental halogens (e.g., Cl₂, Br₂) with less hazardous sources like N-halosuccinimides or inorganic salts (e.g., NiCl₂, KBr). nih.govgoogle.com

Greener Solvents: Employing environmentally friendly solvents such as water or ionic liquids, or conducting reactions under solvent-free conditions. nih.govnih.govmdpi.com For example, some brominations have been successfully carried out in water using H₂O₂ as a clean oxidant. nih.gov

Catalytic Methods: Using catalysts to reduce the amount of reagents needed and to enable reactions under milder conditions. mdpi.com Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. nih.govmdpi.com

Energy-Efficient Techniques: Utilizing methods like microwave irradiation or photocatalysis to reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov Photocatalytic syntheses can sometimes even be driven by sunlight. chemistryviews.org

These approaches aim to make the synthesis of important chemical intermediates like this compound more sustainable and economical. google.comnews-medical.net

Elucidation of Chemical Reactivity and Transformation Pathways of 5 Chloro 1 2 Fluorophenyl 1 Oxopentane

Reactivity of the Ketone Carbonyl Moiety

The ketone functionality is a pivotal site for numerous chemical reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. Furthermore, the adjacent methylene (B1212753) group (at the C-2 position) possesses acidic protons, enabling enolate formation and subsequent reactions.

Nucleophilic addition is a characteristic reaction of ketones. fiveable.me A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. ncert.nic.in The reactivity of the ketone in 5-Chloro-1-(2-fluorophenyl)-1-oxopentane is influenced by both steric and electronic factors. While sterically more hindered than an aldehyde, the ketone's electrophilicity is enhanced by the electron-withdrawing inductive effect of the 2-fluorophenyl group. quora.com

Common nucleophilic addition reactions include:

Grignard Reactions: Addition of an organomagnesium halide (Grignard reagent, R-MgX) results in the formation of a new carbon-carbon bond. Subsequent acidic workup yields a tertiary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into an alkene, replacing the C=O double bond with a C=C double bond.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), often catalyzed by a base, leads to the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. ncert.nic.in

The hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon at the C-2 position) are acidic due to the stabilizing effect of the carbonyl group on the conjugate base. wikipedia.org A strong base, such as lithium diisopropylamide (LDA), can deprotonate this position to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a potent carbon nucleophile and can participate in various α-substitution reactions. masterorganicchemistry.com

α-Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. uobabylon.edu.iq This reaction is most effective with methyl and primary alkyl halides. uobabylon.edu.iq

α-Halogenation: In the presence of an acid catalyst, the ketone can exist in equilibrium with its enol tautomer. This enol is nucleophilic and can react with halogens (Cl₂, Br₂, I₂) to introduce a halogen atom at the α-position. libretexts.org

The ketone group can undergo oxidative cleavage through several pathways. These reactions typically involve the breaking of a carbon-carbon bond adjacent to the carbonyl.

Baeyer-Villiger Oxidation: This reaction employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert an acyclic ketone into an ester. wikipedia.orgorganic-chemistry.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The migratory aptitude of the attached groups determines the regioselectivity. For aryl alkyl ketones, the aryl group typically migrates in preference to a primary alkyl group. organic-chemistry.org Thus, the Baeyer-Villiger oxidation of this compound is predicted to yield 4-chlorobutyl 2-fluorobenzoate.

Oxidative C-C Bond Cleavage: Under specific conditions, the C(CO)–C(alkyl) bond can be cleaved to produce a carboxylic acid. Metal-free methods utilizing iodine as a catalyst with oxidants like tert-butyl hydroperoxide (TBHP) and dimethyl sulfoxide (B87167) (DMSO) can transform aryl alkyl ketones into the corresponding aryl carboxylic acids. organic-chemistry.orgresearchgate.net Applying this to this compound would result in the formation of 2-fluorobenzoic acid.

The ketone carbonyl can be readily reduced to a secondary alcohol. The choice of reducing agent allows for significant selectivity.

Hydride Reduction: Complex metal hydrides are common reagents for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that chemoselectively reduces aldehydes and ketones to alcohols. masterorganicchemistry.comchemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce the ketone. youtube.com The product of this reduction is 5-chloro-1-(2-fluorophenyl)pentan-1-ol.

| Reagent | Solvent(s) | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | 5-chloro-1-(2-fluorophenyl)pentan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to RT, followed by aqueous workup | 5-chloro-1-(2-fluorophenyl)pentan-1-ol |

Interactive Data Table: Reductive Pathways of the Ketone Group

Reactivity of the Terminal 5-Chloro Group

The terminal chloro group is attached to a primary carbon, making it a prime site for nucleophilic substitution reactions.

The substrate, being a primary alkyl chloride, is expected to react exclusively via the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. libretexts.org This pathway is favored due to two main factors:

Steric Hindrance: The primary carbon is sterically unhindered, allowing for easy "backside attack" by the nucleophile. masterorganicchemistry.com

Carbocation Stability: The alternative SN1 pathway, which proceeds through a carbocation intermediate, is highly disfavored as it would require the formation of a very unstable primary carbocation.

The SN2 reaction is a one-step, concerted process where the incoming nucleophile attacks the electrophilic carbon as the leaving group (chloride) departs. masterorganicchemistry.com This mechanism leads to an inversion of stereochemistry at the reaction center; however, since the carbon bearing the chlorine in this compound is not a chiral center, this has no stereochemical consequence. A wide variety of nucleophiles can be used to displace the chloride, leading to a range of functionalized derivatives.

| Nucleophile (Reagent) | Product Functional Group | Product Name |

| I⁻ (NaI) | Alkyl Iodide | 1-(2-Fluorophenyl)-5-iodo-1-pentanone |

| N₃⁻ (NaN₃) | Alkyl Azide (B81097) | 5-Azido-1-(2-fluorophenyl)-1-pentanone |

| CN⁻ (NaCN) | Nitrile | 6-(2-Fluorophenyl)-6-oxohexanenitrile |

| RO⁻ (RONa) | Ether | 5-Alkoxy-1-(2-fluorophenyl)-1-pentanone |

| RCOO⁻ (RCOONa) | Ester | 5-(2-Fluorophenyl)-5-oxopentyl alkanoate |

| NH₃ (Ammonia) | Primary Amine | 5-Amino-1-(2-fluorophenyl)-1-pentanone |

Interactive Data Table: Examples of SN2 Reactions at the Terminal 5-Chloro Group

Intramolecular Cyclization Reactions Leading to Heterocyclic or Carbocyclic Systems

The linear five-carbon chain terminated by a chlorine atom, coupled with the aromatic ring activated by the ketone, provides an ideal scaffold for intramolecular cyclization reactions. These reactions can lead to the formation of valuable carbocyclic and heterocyclic systems.

One of the most prominent cyclization pathways is an intramolecular Friedel-Crafts acylation. Under the influence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), the carbonyl group can direct the acylation of the electron-rich aromatic ring by the electrophilic carbon atom at the other end of the alkyl chain. The ortho-fluorine and the meta-directing acyl group influence the position of cyclization. The cyclization is expected to occur at the C-6 position of the phenyl ring, which is para to the fluorine atom and ortho to the acyl group, leading to the formation of a six-membered ring. This results in a tetralone derivative, specifically 8-fluoro-3,4-dihydronaphthalen-1(2H)-one.

Alternatively, under basic conditions, intramolecular substitution can occur. If the molecule contains a nucleophilic site, or one can be generated, it can displace the terminal chloride. For instance, conversion of the ketone to an enolate could potentially lead to a cyclic product, although this would require the formation of a larger, less favorable ring. More commonly, the compound can serve as a precursor for heterocyclic synthesis. For example, reaction with a binucleophile like hydrazine (B178648) or a primary amine could first form an intermediate (e.g., a hydrazone or imine) which then undergoes intramolecular nucleophilic substitution of the chloride to form a seven-membered nitrogen-containing heterocycle.

| Reaction Type | Conditions | Plausible Product(s) | Ring System |

| Intramolecular Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | 8-fluoro-3,4-dihydronaphthalen-1(2H)-one | Carbocyclic (Tetralone) |

| Intramolecular Nucleophilic Substitution | Base, reaction with a binucleophile (e.g., Hydrazine) | Substituted Tetrahydrodiazepine | Heterocyclic |

Elimination Reactions for Olefin Formation

The primary alkyl chloride functionality in this compound can undergo elimination of hydrogen chloride (HCl) to yield an alkene. This reaction is typically promoted by treatment with a base. The mechanism can be either E1 (elimination, unimolecular) or E2 (elimination, bimolecular), depending on the reaction conditions.

E2 Mechanism: A strong, sterically hindered base (e.g., potassium tert-butoxide, DBU) is typically used to favor the E2 pathway. The base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), and the chloride ion is expelled simultaneously, forming a double bond. This reaction would yield 1-(2-fluorophenyl)pent-4-en-1-one .

E1 Mechanism: This pathway is less likely for a primary alkyl halide but can occur under conditions that favor carbocation formation, such as high temperatures or the presence of a weak base in a polar protic solvent.

Competition between substitution (S(_N)2) and elimination (E2) is a key factor. The use of a bulky, non-nucleophilic base at elevated temperatures generally favors elimination over substitution. According to Zaitsev's rule, elimination reactions tend to produce the more substituted (and therefore more stable) alkene. However, in this case, there is only one possible product from β-elimination.

Chemical Behavior of the 2-Fluorophenyl Group

Electronic and Steric Effects of Ortho-Fluorine on Aromatic and Carbonyl Reactivity

The fluorine atom at the ortho position exerts significant electronic and steric influences. Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution and makes the carbonyl carbon more electrophilic. However, fluorine also has lone pairs of electrons that can be donated into the aromatic ring via resonance (a +R effect), which primarily directs incoming electrophiles to the ortho and para positions.

| Effect | Description | Consequence for Reactivity |

| Inductive Effect (-I) | Strong electron withdrawal through the sigma bond due to high electronegativity. | Deactivates the aromatic ring; increases the electrophilicity of the carbonyl carbon. |

| Resonance Effect (+R) | Electron donation from fluorine's lone pairs into the pi system of the ring. | Activates the para position relative to the meta position for electrophilic attack. |

| Steric Effect | The relatively small size of fluorine has a minor steric impact but can influence the preferred conformation of the acyl chain relative to the ring. | Can favor an s-trans conformation where the carbonyl oxygen is pointed away from the fluorine atom to minimize dipole-dipole repulsion. nih.gov |

The interplay of these effects means the aromatic ring is generally deactivated, but any electrophilic attack that does occur is directed primarily to the position para to the fluorine (C-4). The electron-withdrawing nature of both the fluorine and the acyl group makes the ring susceptible to nucleophilic aromatic substitution under certain conditions.

Photoreactivity Studies of Fluorinated Phenyl Alkyl Ketones

Phenyl alkyl ketones are known to undergo characteristic photochemical reactions, and the presence of a fluorine atom can modify this reactivity. Upon absorption of UV light, the ketone can be excited to a triplet state. For phenyl alkyl ketones with a γ-hydrogen available on the alkyl chain, the predominant photochemical process is often the Norrish Type II reaction.

In the case of this compound, the γ-carbon (C-4) of the pentanoyl chain has two hydrogen atoms. Intramolecular abstraction of one of these γ-hydrogens by the excited carbonyl oxygen would lead to a 1,4-biradical intermediate. This biradical can then undergo one of two pathways:

Elimination (Cleavage): Fragmentation of the biradical yields an enol tautomer of a shorter-chain ketone and an alkene (propene). The enol would quickly tautomerize to 1-(2-fluorophenyl)ethanone.

Cyclization: Intramolecular coupling of the radical centers forms a cyclobutanol (B46151) derivative, specifically 1-(2-fluorophenyl)-2-propylcyclobutanol.

Studies on other fluorinated valerophenone (B195941) derivatives have shown that α-fluorination can favor cyclobutanol formation over elimination. acs.org While the fluorine in the subject compound is on the ring, its electronic influence on the ketone's excited state properties could similarly affect the product distribution between cleavage and cyclization. Photolysis of fluorinated aromatic compounds can also, in some cases, lead to C-F bond cleavage, though this is generally a less favorable pathway. nih.gov

Aromatic Substitution Reactions on the Fluorophenyl Ring

The fluorophenyl ring can participate in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated due to the inductive effect of the ortho-fluorine and the meta-directing deactivating effect of the acyl group. Any electrophilic substitution (e.g., nitration, halogenation) would be slow and require harsh conditions. The directing effects of the existing substituents must be considered:

The -F group is an ortho, para-director.

The -C(O)R group is a meta-director.

The positions on the ring are influenced as follows: C-3 (ortho to acyl, meta to F), C-4 (para to F, meta to acyl), C-5 (meta to F, meta to acyl), and C-6 (ortho to F, ortho to acyl). The most likely position for substitution would be C-4, as it is activated by the +R effect of fluorine and not sterically hindered.

Nucleophilic Aromatic Substitution (S(_N)Ar): This type of reaction is facilitated by strong electron-withdrawing groups positioned ortho or para to a leaving group. libretexts.org In this compound, the acyl group is a powerful electron-withdrawing group. If a strong nucleophile were to attack the ring, it could potentially displace the fluorine atom, which would be activated by the ortho-acyl group. The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing acyl group. masterorganicchemistry.comnih.gov This pathway allows for the introduction of nucleophiles like alkoxides, amines, or thiolates onto the aromatic ring, replacing the fluorine.

Multifunctional Reactivity and Chemoselectivity in Complex Reaction Systems

The presence of multiple reactive sites—the carbonyl group, the C-Cl bond, and the activated aromatic ring—means that chemoselectivity is a critical consideration in any reaction involving this compound. The choice of reagent and reaction conditions will determine which part of the molecule reacts.

For instance:

Nucleophilic attack at the carbonyl: Reagents like Grignard reagents (RMgX) or organolithiums (RLi) will preferentially attack the electrophilic carbonyl carbon.

Reduction of the carbonyl: Reducing agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol without affecting the C-Cl or C-F bonds.

Elimination at the alkyl halide: Strong, non-nucleophilic bases like potassium tert-butoxide will favor E2 elimination to form the alkene.

Substitution at the alkyl halide: Strong nucleophiles that are not sterically hindered, such as cyanide (CN⁻) or azide (N₃⁻), may lead to S(_N)2 substitution at the primary chloride.

Reaction at the aromatic ring: S(_N)Ar reactions require a strong nucleophile (e.g., NaOMe) and often elevated temperatures to replace the fluorine atom. Electrophilic substitution requires strong electrophiles and harsh conditions.

The following table summarizes the expected chemoselective behavior with various reagents.

| Reagent(s) | Reactive Site | Expected Transformation | Product Type |

| NaBH₄, MeOH | Carbonyl Group | Reduction | Secondary Alcohol |

| CH₃MgBr, then H₃O⁺ | Carbonyl Group | Grignard Addition | Tertiary Alcohol |

| KOtBu, heat | C-H and C-Cl bonds | E2 Elimination | Alkene |

| NaCN, DMSO | C-Cl bond | S(_N)2 Substitution | Nitrile |

| NaOMe, heat | Aromatic C-F bond | S(_N)Ar Substitution | Anisole derivative |

| AlCl₃, heat | Aromatic C-H and C-Cl | Intramolecular Friedel-Crafts | Tetralone |

Directed Ortho Metalation (DoM) Strategies (if applicable to the 2-fluorophenyl group)

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgnumberanalytics.com This reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, forming an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. uwindsor.ca

In the case of this compound, both the fluorine atom and the carbonyl group of the ketone can potentially function as directing metalation groups. organic-chemistry.orgbaranlab.org The fluorine atom is considered a moderate directing group, while the ketone can also direct lithiation, although it is susceptible to nucleophilic attack by the organolithium reagent. organic-chemistry.orgharvard.edu The coordination of the Lewis acidic lithium atom of the organolithium base to the Lewis basic heteroatoms of the DMG (fluorine or oxygen) is a critical step in facilitating the ortho-deprotonation. wikipedia.orgbaranlab.org

The regiochemical outcome of the DoM reaction on the 2-fluorophenyl ring would depend on the relative directing ability of the fluorine and the ketone group. Generally, the ortho-position between two directing groups is the most acidic and, therefore, the most likely to be metalated. However, in this molecule, the fluorine and the ketone are ortho to each other. The position ortho to the fluorine and meta to the ketone (C3 position) and the position ortho to the ketone and meta to the fluorine (C6 position) are the potential sites for lithiation. The stronger directing group will preferentially guide the deprotonation. The relative strengths of DMGs can be influenced by reaction conditions such as the choice of base and solvent. uwindsor.cabaranlab.org

A significant challenge in applying DoM to this compound is the presence of the electrophilic carbonyl group and the terminal alkyl chloride. Organolithium reagents are strong nucleophiles and can add to the carbonyl group, leading to the formation of a tertiary alcohol. masterorganicchemistry.com Additionally, the newly formed aryllithium intermediate could potentially react intramolecularly with the chloroalkane chain. To circumvent the attack on the ketone, in-situ protection strategies could be employed, or the reaction could be carried out at very low temperatures to favor lithiation over addition.

Should the ortho-lithiation be successful, the resulting aryllithium species could be trapped by a variety of electrophiles. The table below outlines some potential electrophiles and the corresponding products that could be formed.

| Electrophile | Product |

|---|---|

| Dimethylformamide (DMF) | ortho-Formylated derivative |

| Carbon dioxide (CO2) | ortho-Carboxylic acid derivative |

| Iodine (I2) | ortho-Iodinated derivative |

| Trimethylsilyl chloride (TMSCl) | ortho-Trimethylsilylated derivative |

| Aldehydes/Ketones | ortho-Hydroxyalkyl derivative |

Tandem and Cascade Reaction Sequences Involving Multiple Reactive Sites

The presence of multiple reactive centers in this compound—the aromatic ring, the ketone, and the alkyl chloride—makes it a suitable substrate for tandem or cascade reactions. These reactions, where multiple bonds are formed in a single operation, offer a highly efficient approach to building molecular complexity.

One plausible tandem reaction sequence could be initiated by an intermolecular Friedel-Crafts reaction. masterorganicchemistry.comyoutube.com The 2-fluorophenyl group is activated towards electrophilic aromatic substitution, and the chloroalkane chain can act as an electrophile in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org This could lead to an intramolecular Friedel-Crafts alkylation, where the chloroalkane chain attacks the aromatic ring to form a cyclic ketone. The regioselectivity of this cyclization would be influenced by the directing effects of the fluorine and acyl groups and the stability of the resulting ring system.

Following an initial intermolecular reaction, subsequent transformations could occur. For instance, if an external electrophile is introduced, a tandem intermolecular Friedel-Crafts acylation or alkylation could be followed by an intramolecular cyclization. youtube.com

Another potential cascade pathway could involve the initial reaction at the ketone functionality. For example, a Grignard or organolithium reagent could add to the carbonyl group to form a tertiary alcohol. This intermediate could then undergo an intramolecular cyclization via nucleophilic substitution of the terminal chloride by the newly formed alkoxide, leading to the formation of a cyclic ether.

The table below outlines a hypothetical tandem reaction sequence starting with an intramolecular Friedel-Crafts alkylation.

| Step | Reaction Type | Description | Potential Product |

|---|---|---|---|

| 1 | Intramolecular Friedel-Crafts Alkylation | The terminal chloroalkane acts as an electrophile, and the 2-fluorophenyl ring acts as a nucleophile in the presence of a Lewis acid. | A fused bicyclic or spirocyclic ketone. |

| 2 | Reduction | The resulting ketone could be reduced to an alcohol using a reducing agent like sodium borohydride. | The corresponding bicyclic or spirocyclic alcohol. |

| 3 | Dehydration | Acid-catalyzed dehydration of the alcohol could introduce a double bond. | An unsaturated bicyclic or spirocyclic product. |

These proposed reaction pathways are based on established chemical principles. The actual reactivity of this compound under these conditions would need to be determined experimentally. The interplay between the different functional groups and the specific reaction conditions employed would ultimately govern the outcome of these transformations.

Strategic Applications in Advanced Organic Synthesis

Utility as a Key Intermediate for Diverse Organic Scaffolds

The unique structural features of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane make it an ideal starting material for the synthesis of a variety of organic scaffolds. The γ-haloketone moiety is a well-established precursor for numerous cyclization reactions, enabling the construction of five- and six-membered rings, as well as more complex polycyclic systems.

The reactivity of γ-haloketones with various nitrogen-based nucleophiles provides a powerful and direct route to a multitude of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. google.comrsc.org

Pyrazoles: The synthesis of pyrazoles can be achieved through the reaction of this compound with hydrazine (B178648) derivatives. The initial reaction likely involves the condensation of hydrazine with the ketone carbonyl group to form a hydrazone. Subsequent intramolecular nucleophilic substitution, where the terminal nitrogen of the hydrazine attacks the carbon bearing the chlorine atom, would lead to the formation of a tetrahydropyridine (B1245486) intermediate, which upon oxidation or rearrangement could yield the aromatic pyrazole (B372694) ring. The reaction conditions can be tuned to favor specific regioisomers. nih.govresearchgate.netgoogle.com The general approach of condensing 1,3-dicarbonyl compounds (which can be formed from γ-haloketones) with hydrazines is a well-established method for pyrazole synthesis. chemicalbook.com

Pyrimidines: Pyrimidine (B1678525) synthesis can be envisioned by reacting this compound with amidines or other three-atom components containing a nitrogen-carbon-nitrogen (N-C-N) fragment. For instance, condensation with an amidine could lead to a dihydropyrimidine (B8664642) derivative, which can then be oxidized to the aromatic pyrimidine. The versatility of this approach allows for the introduction of various substituents on the pyrimidine ring, depending on the chosen amidine. google.comgoogle.comnih.gov

Benzodiazepines: This class of compounds, known for their pharmacological activities, can be synthesized using precursors derived from this compound. For example, the synthesis of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one has been reported, highlighting the utility of the 2-fluorophenyl ketone moiety in constructing these bicyclic systems. researchgate.netchemicalbook.com The general strategy often involves the reaction of a 2-aminobenzophenone (B122507) derivative with an amino acid or its equivalent. nih.gov this compound could be chemically modified to introduce an amino group on the phenyl ring, making it a suitable precursor for such syntheses. Microwave-assisted methods have been shown to be efficient for the synthesis of benzodiazepine-2-ones. orgsyn.org

A summary of potential nitrogen-containing heterocycles accessible from this compound is presented below.

| Heterocycle Class | General Reagent | Potential Synthetic Pathway |

|---|---|---|

| Pyrazoles | Hydrazine derivatives (R-NHNH₂) | Condensation followed by intramolecular cyclization and aromatization. |

| Pyrimidines | Amidines (R-C(NH)NH₂) | Condensation and cyclization to form a dihydropyrimidine, followed by oxidation. |

| Benzodiazepines | 2-Aminobenzophenone derivatives | Modification of the starting material to introduce an ortho-amino group, followed by cyclization with an appropriate partner. |

The electrophilic nature of both the carbonyl carbon and the carbon attached to the chlorine atom in this compound allows for its use in the synthesis of heterocycles containing oxygen and sulfur.

Oxygen-Containing Heterocycles (e.g., Furans): The Paal-Knorr furan (B31954) synthesis is a classical method that involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. researchgate.net this compound can be converted into a 1,4-diketone through nucleophilic substitution of the chloride with a suitable carbon nucleophile, followed by oxidation. Subsequent dehydration would yield a substituted furan. Alternatively, intramolecular cyclization via an enolate intermediate could potentially lead to dihydrofuran derivatives.

Sulfur-Containing Heterocycles (e.g., Thiophenes): Similar to furan synthesis, thiophenes can be prepared from 1,4-dicarbonyl compounds by treatment with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide in a Paal-Knorr type reaction. google.comresearchgate.netchemicalbook.com Therefore, converting this compound to the corresponding 1,4-diketone would provide a viable route to thiophene (B33073) derivatives. researchgate.net The presence of sulfur heterocycles in many medicinally important compounds underscores the value of such synthetic strategies. chemicalbook.comgoogle.combldpharm.com

The development of synthetic routes to complex polycyclic and bridged heterocyclic systems is a significant area of organic chemistry. While specific examples utilizing this compound are not extensively documented, the reactivity of the γ-haloketone moiety suggests its potential as a key building block in such syntheses.

Methodologies such as radical cascade reactions have proven effective in constructing complex polycyclic terpenoid natural products. A radical generated at the terminal carbon of the pentane (B18724) chain (following halogen abstraction) could initiate an intramolecular cyclization cascade to form polycyclic structures. google.comchemicalbook.com Similarly, transition-metal-catalyzed intramolecular cyclizations are powerful tools for the synthesis of medium-sized and bridged heterocycles. researchgate.net The chloro-ketone could be a substrate for such reactions, for example, through the formation of an organometallic intermediate that then undergoes intramolecular cyclization. The synthesis of bridged lactams and other complex ring systems often relies on carefully designed intramolecular reactions, a strategy for which this compound could be a suitable starting point after appropriate functional group manipulation. researchgate.net

Derivatization for the Exploration of Structure-Reactivity Relationships

The systematic modification of a lead compound is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of its properties. This compound is an excellent scaffold for such derivatization studies to explore structure-reactivity relationships.

Varying the length of the alkyl chain can significantly impact the biological activity and physical properties of a molecule. Homologs of this compound, such as 6-Chloro-1-(2-fluorophenyl)-1-oxohexane, can be synthesized through similar synthetic routes, likely involving the Friedel-Crafts acylation of fluorobenzene (B45895) with the corresponding ω-chloroalkanoyl chloride. The synthesis of such homologs would allow for the investigation of how the distance between the carbonyl group and the terminal halogen affects cyclization efficiencies and the types of heterocyclic rings formed.

A comparison of related chloro- and bromo-ketone homologs is provided below.

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 6-Chloro-1-(2-fluorophenyl)-1-oxohexane | 488098-59-5 | C₁₂H₁₄ClFO |

| 6-Chloro-1-(3-chlorophenyl)-1-oxohexane | 710339-81-4 | C₁₂H₁₄Cl₂O |

The nature of the halogen atom and the substitution pattern on the aromatic ring are critical determinants of a molecule's reactivity and biological interactions.

Halogen Substituents: Replacing the chlorine atom with other halogens, such as bromine, can alter the reactivity of the alkyl halide moiety. 5-Bromo-1-(2-fluorophenyl)-1-oxopentane, the bromo-analog, would be expected to be more reactive in nucleophilic substitution and radical reactions. The synthesis of such analogs could be achieved by using 5-bromopentanoyl chloride in the Friedel-Crafts acylation step. The synthesis of related brominated precursors like 5-bromo-1-pentene (B141829) is well-documented. google.com

A summary of related compounds with varying halogen and aromatic substitutions is presented below.

| Compound Name | CAS Number | Key Structural Variation |

|---|---|---|

| 5-Bromo-1-pentene | 1119-51-3 | Bromo substituent (precursor) |

| 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane | 487058-77-5 | Trifluoromethyl aromatic substituent |

| 1-(2,6-Dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H- google.comresearchgate.netresearchgate.nettriazole | N/A | Highly substituted aromatic ring in a resulting heterocycle |

Compound Index

| Compound Name |

|---|

| This compound |

| 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one |

| 6-Chloro-1-(2-fluorophenyl)-1-oxohexane |

| 6-Chloro-1-(3-chlorophenyl)-1-oxohexane |

| 5-Bromo-1-(2-fluorophenyl)-1-oxopentane |

| 5-bromo-1-pentene |

| 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane |

| 1-(2,6-Dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H- google.comresearchgate.netresearchgate.nettriazole |

Contribution to Methodology Development in Organic Synthesis

The true value of a synthetic building block is often measured by its ability to facilitate the development of new and efficient synthetic methods. The unique combination of reactive sites in this compound—a ketone, an alkyl chloride, and a fluorinated aromatic ring—makes it a prime candidate for advancing synthetic methodologies.

Development of Novel Reaction Sequences Leveraging Multifunctionality

The distinct reactivity of the ketone and the terminal alkyl chloride can be exploited in a stepwise fashion. For instance, the ketone functionality can undergo a variety of transformations, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. The resulting intermediate, still bearing the terminal chloro group, can then undergo subsequent cyclization or substitution reactions. This strategic approach allows for the controlled and sequential introduction of molecular complexity.

A significant, albeit specialized, application of this compound is in the synthesis of impurities for pharmaceutical reference standards. For example, this compound is a known precursor in the synthesis of 5-(5-chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate. sapphirebioscience.comchemicalbook.comlgcstandards.com This complex molecule is a known impurity of the antiplatelet drug, Prasugrel. googleapis.com The synthesis of such impurities is crucial for the quality control and safety assessment of active pharmaceutical ingredients.

Table 2: Key Reactions Leveraging the Multifunctionality of γ-Halo Ketones

| Reaction Type | Functional Group Involved | Potential Outcome |

|---|---|---|

| Aldol Condensation | Ketone | Formation of β-hydroxy ketone |

| Wittig Reaction | Ketone | Conversion to an alkene |

| Nucleophilic Substitution | Alkyl Chloride | Introduction of various nucleophiles |

| Intramolecular Cyclization | Ketone and Alkyl Chloride | Formation of cyclic ethers or ketones |

| Grignard Reaction | Ketone | Formation of a tertiary alcohol |

This table illustrates the potential synthetic transformations based on the known reactivity of the functional groups present in this compound.

Creation of Ligands or Auxiliaries Based on the Compound's Structure

The structural framework of this compound also presents opportunities for the development of novel chiral ligands and auxiliaries, which are indispensable tools in asymmetric synthesis. The ketone group serves as a convenient handle for introducing chirality and other coordinating atoms.

For instance, the carbonyl group can be stereoselectively reduced to a hydroxyl group, creating a chiral secondary alcohol. This chiral center can then direct the stereochemical outcome of subsequent reactions. The resulting chlorohydrin can be further functionalized. For example, the terminal chlorine atom can be displaced by a diphenylphosphine (B32561) group to yield a P,O-bidentate ligand. The stereochemistry of the alcohol and the electronic properties of the fluorinated phenyl ring could influence the catalytic activity and enantioselectivity of metal complexes derived from such a ligand.

Furthermore, the ketone can be converted into a chiral oxazolidinone, a well-established class of chiral auxiliaries. The fluorophenyl group could impart unique solubility and electronic properties to such an auxiliary, potentially influencing its effectiveness in asymmetric transformations like alkylations, aldol reactions, and Diels-Alder reactions. While the direct application of this compound in the creation of ligands or auxiliaries is not yet extensively documented in the literature, its structural motifs are analogous to those found in many successful ligand and auxiliary designs.

Table 3: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 487058-75-3 |

| 5-(5-chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | 1056459-37-0 |

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. For 5-Chloro-1-(2-fluorophenyl)-1-oxopentane, methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with various basis sets (e.g., 6-31G*) are utilized to optimize the molecular geometry to its lowest energy state.

These studies reveal precise bond lengths, bond angles, and dihedral angles. For instance, the geometry around the carbonyl carbon is predicted to be trigonal planar, as expected. The presence of the electronegative fluorine atom on the phenyl ring and the chlorine atom on the pentyl chain significantly influences the electronic distribution and, consequently, the molecular geometry. The calculated bond lengths and angles can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

The electronic structure is often visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the carbonyl group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Geometrical Parameters for this compound Note: The following data is illustrative and would be derived from actual quantum chemical calculations.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.79 Å |

| C-F Bond Length | ~1.36 Å |

| C-C-O Bond Angle | ~121° |

| Phenyl-Carbonyl Dihedral Angle | Variable (see Conformational Analysis) |

Mechanistic Elucidation of Key Transformations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms. It allows for the mapping of the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. For this compound, several key transformations can be investigated.

One such transformation is the intramolecular cyclization to form a tetrahydropyran (B127337) or related cyclic ether derivative, a common reaction for halo-ketones. DFT calculations can model the reaction pathway, starting from the reactant, proceeding through a transition state where the carbonyl oxygen attacks the carbon bearing the chlorine atom, and ending with the cyclized product. The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility.

Another area of investigation is the reactivity of the carbonyl group, such as in nucleophilic addition reactions. DFT can be used to model the approach of a nucleophile to the carbonyl carbon, elucidating the stereochemical outcome (e.g., Felkin-Anh vs. Cram chelation models) if a chiral center is present or formed. The influence of the ortho-fluorine substituent on the reactivity and regioselectivity of reactions involving the aromatic ring can also be computationally explored.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are proficient at predicting various aspects of a molecule's reactivity. For this compound, several reactivity descriptors can be calculated to anticipate its chemical behavior.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), such as the carbonyl oxygen, while blue regions denote electron-deficient areas (electrophilic sites), like the carbonyl carbon and the carbon attached to the chlorine atom. This provides a clear visual guide to where different types of reagents will preferentially interact.

Fukui Functions: These are used to predict the local reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the most reactive sites with greater precision than MEP maps alone.

Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, DFT can be used to calculate the relative energies of the intermediates formed by attack at the different positions (ortho, meta, para to the acyl group). The ortho-fluorine and the deactivating acyl group will direct incoming electrophiles, and computational modeling can predict the most likely substitution pattern.

Stereoselectivity: For reactions that can produce stereoisomers, such as the reduction of the ketone to an alcohol, computational methods can predict which diastereomer or enantiomer is likely to be the major product. This is achieved by calculating the energies of the different transition states leading to the various stereoisomeric products.

Table 2: Predicted Reactivity Indices for this compound Note: The following data is illustrative and would be derived from actual DFT calculations.

| Index | Predicted Site | Type of Attack |

|---|---|---|

| Most Negative MEP | Carbonyl Oxygen | Electrophilic / H-bonding |

| Most Positive MEP | Carbonyl Carbon | Nucleophilic |

| Highest Fukui (f-) | Carbonyl Carbon | Nucleophilic |

| Highest Fukui (f+) | Aromatic Ring (specific positions) | Electrophilic |

Conformational Analysis and Intermolecular Interaction Modeling

The flexible pentyl chain of this compound allows it to adopt multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. This is typically done by rotating key single bonds (e.g., the bond between the phenyl ring and the carbonyl group, and the C-C bonds in the pentyl chain) and calculating the energy at each step. The resulting potential energy surface reveals the global minimum and other low-energy local minima, which represent the most populated conformations of the molecule.

Understanding the preferred conformation is crucial as it can significantly impact the molecule's reactivity and its interactions with other molecules. For instance, the accessibility of the reactive sites can be conformation-dependent.

Furthermore, computational modeling can be used to study the intermolecular interactions of this compound. This includes modeling its interaction with solvent molecules to understand solvation effects, or its potential to form dimers or larger aggregates through non-covalent interactions like hydrogen bonding (if applicable, e.g., with a protic solvent) or dipole-dipole interactions. The ability to form specific intermolecular interactions is key to understanding its physical properties, such as boiling point and solubility, and its behavior in biological systems.

Future Research Directions and Innovative Perspectives

Exploration of Asymmetric Synthetic Routes for Chiral Analogs

The development of asymmetric synthetic methodologies to produce chiral analogs of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane represents a significant and promising area for future research. The introduction of a stereocenter into the pentanone chain could lead to compounds with enhanced or novel biological activities, as stereochemistry often plays a crucial role in molecular recognition and interaction with biological targets. Current synthetic approaches to γ-chloroketones are often focused on racemic preparations. Therefore, the exploration of enantioselective methods is a key step toward unlocking the full potential of this class of compounds.

Several strategies can be envisioned for the asymmetric synthesis of chiral analogs. One promising approach involves the use of chiral catalysts in Friedel-Crafts acylation, the key reaction for coupling the fluorophenyl moiety with the chloropentanoyl chain. Chiral Lewis acids or organocatalysts could be employed to induce enantioselectivity during the formation of the carbon-carbon bond. Another avenue of exploration is the asymmetric reduction of a suitable precursor, such as a diketone, to generate a chiral hydroxyl group that can be subsequently converted to the chloride.

Furthermore, enzymatic resolutions of racemic mixtures of this compound or its precursors could provide access to the individual enantiomers. Lipases and other hydrolases are known to exhibit high enantioselectivity in the hydrolysis of esters or the acylation of alcohols, and this could be a viable route to obtaining optically pure chiral building blocks. The development of these asymmetric routes will be instrumental in systematically evaluating the biological properties of individual stereoisomers and identifying candidates with improved therapeutic or diagnostic potential.

A summary of potential asymmetric synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral Lewis acids or organocatalysts in the Friedel-Crafts acylation or other key bond-forming reactions. | Direct formation of the chiral center with high enantioselectivity. |

| Chiral Pool Synthesis | Starting from readily available chiral precursors to build the desired chiral analog. | Predictable stereochemistry based on the starting material. |

| Enzymatic Resolution | Separation of a racemic mixture using enantioselective enzymes like lipases. | High enantiomeric purity of the separated isomers. |

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone precursor to introduce a chiral center. | Access to chiral alcohols that can be further functionalized. |

Development of Novel Catalytic Systems for Enhanced Transformations

The development of novel and more efficient catalytic systems for the synthesis and subsequent transformations of this compound is a critical area for future research. While traditional Lewis acids like aluminum chloride are effective for the Friedel-Crafts acylation step, they often need to be used in stoichiometric amounts, leading to significant waste and purification challenges. Future research will likely focus on the development of highly active and recyclable solid acid catalysts, such as zeolites or metal oxides, which can promote the acylation under milder and more environmentally friendly conditions.

Beyond its synthesis, the chlorine and ketone functionalities of this compound offer multiple handles for further chemical modifications. Novel catalytic systems can enable a variety of transformations to generate a diverse library of derivatives. For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed to replace the chlorine atom with a wide range of substituents, including aryl, alkyl, and amino groups. This would allow for the systematic exploration of the structure-activity relationship of this class of compounds.

Furthermore, the development of catalysts for the regioselective functionalization of the pentanone chain would open up new avenues for creating complex molecular architectures. For example, catalysts that can direct C-H activation at specific positions on the alkyl chain would enable the introduction of new functional groups with high precision. The ultimate goal is to develop a toolbox of catalytic methods that allow for the efficient and selective modification of the this compound scaffold, thereby facilitating the discovery of new molecules with desired properties.

Key areas for the development of novel catalytic systems are outlined in the table below.

| Transformation | Catalyst Type | Research Goal |

| Friedel-Crafts Acylation | Solid Acid Catalysts (e.g., Zeolites, Metal Oxides) | Develop reusable and environmentally benign catalysts to replace stoichiometric Lewis acids. |

| Cross-Coupling Reactions | Palladium, Copper, or Nickel Complexes | Enable the substitution of the chlorine atom with a diverse range of functional groups. |

| C-H Activation/Functionalization | Transition Metal Catalysts (e.g., Rhodium, Iridium) | Achieve regioselective introduction of new functionalities on the pentanone backbone. |

| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium Catalysts | Facilitate the enantioselective reduction of the ketone to produce chiral alcohols. |

Investigation of Biological Probe Applications Leveraging the Compound's Structure

The unique structural features of this compound make it an intriguing candidate for the development of biological probes for imaging and studying biological processes. The presence of a fluorine atom opens the door to applications in Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). The positron-emitting isotope, fluorine-18, is a widely used radionuclide in PET imaging due to its favorable decay characteristics. nih.gov By replacing the stable fluorine-19 with fluorine-18, radiofluorinated analogs of this compound could be synthesized and used to visualize and quantify biological targets in vivo. rsc.org This approach has been successfully applied to other fluorinated molecules for imaging various diseases, including cancer and neurological disorders. nih.govresearchgate.net

Furthermore, the compound's structure could be modified to incorporate other imaging modalities. For example, the attachment of a fluorescent dye would allow for its use as a probe in fluorescence microscopy to study cellular processes. The chloro and ketone functionalities provide convenient handles for the covalent attachment of fluorophores without significantly altering the core structure of the molecule.

Another exciting avenue is the development of photoaffinity probes. By incorporating a photoreactive group, such as a diazirine or a benzophenone, into the molecule, it can be used to covalently label and identify its biological targets upon photoactivation. nih.gov This technique is a powerful tool for target identification and validation in drug discovery. The chloroalkyl chain of this compound could serve as a reactive handle for the attachment of such photoreactive moieties. The investigation of these biological probe applications could provide valuable insights into the mechanism of action of this class of compounds and facilitate the discovery of new therapeutic targets.

Potential biological probe applications are summarized in the table below.

| Probe Type | Key Structural Feature | Application |

| PET Imaging Probe | Fluorine atom (for 18F-labeling) | In vivo imaging and quantification of biological targets. nih.govrsc.org |

| MRI Contrast Agent | Fluorine atom (for 19F MRI) | Non-invasive imaging with high specificity. |

| Fluorescent Probe | Attachment of a fluorophore | Visualization of cellular localization and dynamics. |

| Photoaffinity Probe | Incorporation of a photoreactive group | Covalent labeling and identification of biological targets. nih.gov |

Design of Green and Sustainable Chemical Processes for Industrial Relevance

For this compound and its derivatives to have industrial relevance, the development of green and sustainable chemical processes is paramount. Traditional synthetic methods, such as the Friedel-Crafts acylation using stoichiometric amounts of aluminum chloride, generate significant amounts of hazardous waste. Future research should focus on developing alternative, more environmentally friendly synthetic routes.

Another important aspect of green chemistry is the use of safer and more sustainable solvents. Ideally, the synthesis would be carried out in a solvent-free system or in green solvents such as water, supercritical fluids, or ionic liquids. The development of reaction conditions that are compatible with these solvent systems will be a significant step towards a more sustainable manufacturing process.

Furthermore, process intensification techniques, such as continuous flow chemistry, can offer significant advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and reduced waste. The design of a continuous flow process for the synthesis of this compound would be a major advancement in its sustainable production. By integrating these principles of green chemistry and engineering, it will be possible to develop economically viable and environmentally responsible processes for the large-scale production of this important chemical compound.

Key principles for green and sustainable process design are outlined below.

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Replacement of stoichiometric reagents with recyclable heterogeneous catalysts. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents and Auxiliaries | Utilizing benign solvents like water or minimizing solvent use altogether. |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |

| Process Intensification | Employing continuous flow technology for improved efficiency and safety. |

常见问题

Q. What are the common synthetic routes for 5-Chloro-1-(2-fluorophenyl)-1-oxopentane?

Methodological Answer: The synthesis of halogenated ketones like this compound typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:

- Phase Transfer Catalysis (PTC): A similar compound, 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione, was synthesized using propargyl bromide, K₂CO₃, and tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) under mild conditions . This method avoids high temperatures and enables efficient halogen incorporation.

- Ketone Functionalization: Chlorination at the 5-position may involve electrophilic substitution using Cl₂ or SOCl₂, while the fluorophenyl group could be introduced via Suzuki coupling or direct fluorination.

Key Parameters from Literature:

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| PTC | Propargyl bromide, K₂CO₃, TBAB, DMF, RT | ~75% | |

| Friedel-Crafts | AlCl₃, chloroacetyl chloride, fluorobenzene | N/A | [Analog] |

Q. How is the purity and structural integrity of this compound verified?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: ¹H/¹³C NMR confirms the presence of fluorophenyl (δ ~7.2–7.8 ppm) and ketone (δ ~200–210 ppm) groups. Discrepancies in splitting patterns may indicate stereochemical impurities.

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₁ClFO).

- Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX software refines bond lengths and angles, resolving ambiguities in stereochemistry . ORTEP-III generates thermal ellipsoid models to visualize molecular packing .

Advanced Questions

Q. What challenges arise in the crystallographic characterization of this compound?

Methodological Answer:

- Disorder and Twinning: Fluorine and chlorine atoms exhibit similar electron densities, leading to disordered structures. SHELXL’s PART instruction partitions overlapping sites, while TWIN commands in SHELX handle twinned crystals .

- Thermal Motion: Low-temperature data collection (e.g., 100 K) reduces atomic displacement parameter (ADP) errors. Refinement with anisotropic ADPs improves accuracy .

Example Crystallographic Data from Analogous Compounds:

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C=O bond length | 1.21 ± 0.02 | |

| Cl–C–C–F dihedral | 112.3° |

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

Methodological Answer: